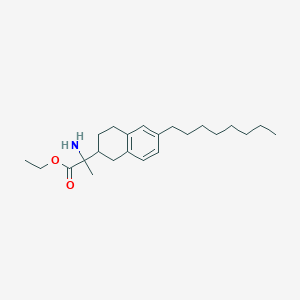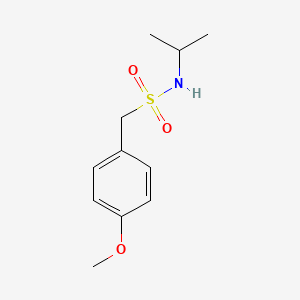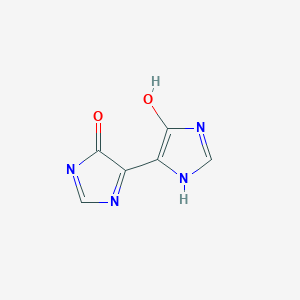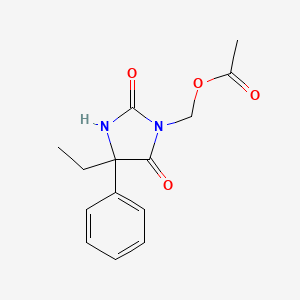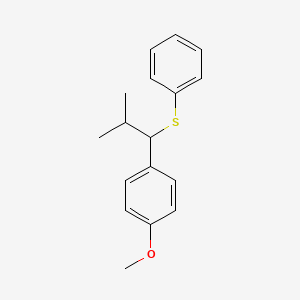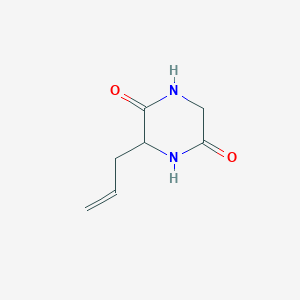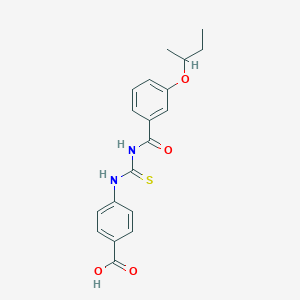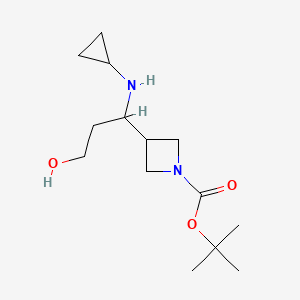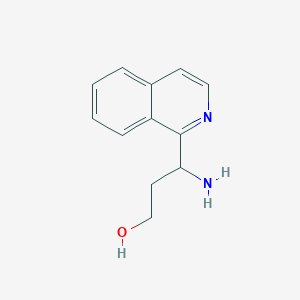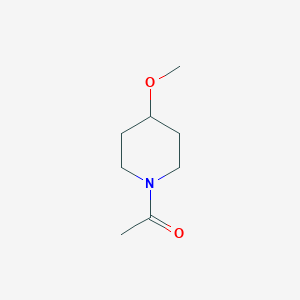
1-(4-Methoxypiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxypiperidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a methoxy group and an ethanone moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxypiperidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 4-methoxypiperidine with acetyl chloride under basic conditions. The reaction typically proceeds as follows:
-
Synthetic Route
Reactants: 4-methoxypiperidine, acetyl chloride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane)
Procedure: The 4-methoxypiperidine is dissolved in dichloromethane, and acetyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature for several hours. After completion, the mixture is washed with water and the organic layer is separated. The solvent is evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.
-
Industrial Production
- Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or neutral medium
Products: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Solvent (e.g., ethanol or tetrahydrofuran)
Products: Reduction typically yields the corresponding alcohol, 1-(4-Methoxypiperidin-1-yl)ethanol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic or neutral medium
Products: Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxypiperidin-1-yl)ethanone has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules and potential pharmacological properties.
-
Medicine
- Explored for its potential use in drug discovery and development.
- Evaluated for its activity against various biological targets, including enzymes and receptors.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxypiperidin-1-yl)ethanone is primarily determined by its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various chemical reactions, which can influence its biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxypiperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:
-
1-(4-Methylpiperazin-1-yl)ethanone
- Similar structure but with a methyl group instead of a methoxy group.
- Exhibits different chemical reactivity and biological activity.
-
1-(4-Hydroxypiperidin-1-yl)ethanone
- Contains a hydroxyl group instead of a methoxy group.
- Shows distinct properties in terms of solubility and reactivity.
-
1-(4-Ethylpiperidin-1-yl)ethanone
- Features an ethyl group in place of the methoxy group.
- Demonstrates unique chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
4045-23-2 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(4-methoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-3-8(11-2)4-6-9/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
WDTGTFSMVDDCPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
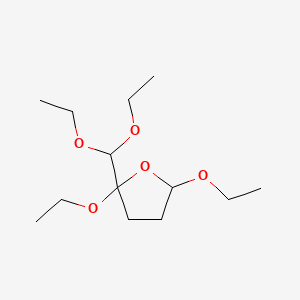
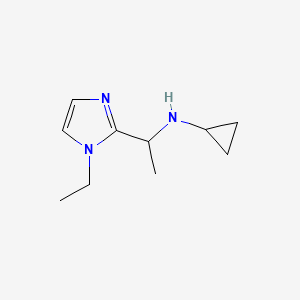
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
